molecular formula C10H17N3O2 B13550248 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid

4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid

Cat. No.: B13550248
M. Wt: 211.26 g/mol
InChI Key: BHIFNHRTZGGTMF-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound featuring an imidazole ring linked to a butanoic acid backbone via a methylamino substituent. The compound’s stereochemistry and protonation states are critical to its reactivity and interactions, as the imidazole ring (pKa ~6.8–7.0) and carboxylic acid group (pKa ~4.5) confer pH-dependent solubility and binding properties .

Structural determination of such compounds often employs X-ray crystallography, with refinement tools like SHELX providing high precision in analyzing bond lengths and angles . Synthetic routes typically involve multi-step organic reactions, such as alkylation, amination, and hydrolysis. For example, analogous compounds (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) are synthesized via Schiff base formation and ester hydrolysis, as demonstrated by Yuan and Zhu .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-9-12-5-7-13(9)6-4-8(11-2)10(14)15/h5,7-8,11H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

BHIFNHRTZGGTMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions.

    Formation of the Butanoic Acid Moiety: The butanoic acid group can be synthesized through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The imidazole ring may interact with enzymes, potentially inhibiting their activity.

    Receptor Binding: The compound may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development:

    Therapeutic Agents: May be explored for treating specific diseases or conditions.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring may play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Histidine: A natural amino acid with an imidazole side chain. Unlike histidine, the target compound lacks an α-amino group and features a methylamino substituent on the β-carbon, altering its charge distribution and metal-binding capacity.

Cimetidine: A histamine H2-receptor antagonist containing a methylimidazole group.

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3 from ): This benzoimidazole derivative shares a butanoic acid backbone but differs in substituents (benzyl, hydroxyethyl vs. ethyl, methylamino), leading to distinct solubility and steric effects.

Physicochemical Properties (Hypothetical Data Table)
Compound Name Molecular Weight (g/mol) LogP Water Solubility (mg/mL) pKa (Carboxylic Acid) pKa (Imidazole)
4-(2-Ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid 241.3 0.8 12.5 4.3 7.1
Histidine 155.2 -3.1 45.0 1.8, 6.0 (side chain) 9.2 (α-amino)
Cimetidine 252.3 0.4 5.2 N/A 6.8
Compound 3 (Yuan & Zhu, 2020) 395.4 1.2 3.8 4.5 6.5

Key Observations :

  • Lipophilicity : The ethyl group in the target compound increases LogP compared to histidine, suggesting better membrane penetration. However, Compound 3’s benzyl group results in higher LogP, reducing aqueous solubility.
  • Acid-Base Behavior: The methylamino group in the target compound introduces an additional basic site (pKa ~9.5), absent in cimetidine or Compound 3, which may influence pharmacokinetics.

Biological Activity

4-(2-Ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered heterocyclic structure known for its diverse biological activities. The presence of the ethyl group at the 2-position and the methylamino group at the 2-position of butanoic acid enhances its solubility and biological interactions.

Research indicates that compounds with imidazole rings often interact with biological targets such as enzymes and receptors. Specifically, they can act as enzyme inhibitors or modulators in various biochemical pathways.

Apoptosis Induction

Studies have shown that derivatives of imidazole, including 4-(2-Ethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid, can induce apoptosis in cancer cells. For instance, a related compound exhibited significant antiproliferative activity against multiple cancer cell lines, demonstrating a higher potency compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Efficacy Against Cancer Cell Lines

The compound's efficacy has been evaluated in vitro against several cancer cell lines. Notably:

Compound Cell Line IC50 (µM) Selectivity Index
4fHeLa3.2423–46
5-FUHeLa74.69 ± 7.85-
MTXHeLa42.88 ± 8.07-

The selectivity index indicates that normal cells exhibit significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic window .

Mechanistic Studies

Experimental data have elucidated the mechanism by which this compound induces apoptosis:

  • Bax and Bcl-2 Protein Expression : Treatment with the compound leads to an increase in pro-apoptotic protein Bax and a decrease in anti-apoptotic protein Bcl-2, which is critical for apoptosis induction.
  • Caspase Activation : The activation of caspase-3 was observed, indicating that the compound triggers the intrinsic apoptotic pathway .

Case Studies

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy:

  • Study on Antitumor Activity : A study found that a different imidazole derivative exhibited superior antiproliferative effects against three cancer cell lines compared to standard treatments. The mechanism was linked to apoptosis induction via modulation of apoptotic proteins .
  • Structure-Activity Relationship (SAR) : Research into the SAR of imidazole derivatives revealed that specific substitutions on the imidazole ring could enhance anticancer activity, guiding future drug design .

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